N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a pyridine ring, a trifluoromethoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the pyridine derivative with a trifluoromethoxyphenyl reagent under specific conditions to attach the phenyl group.
Tetrazole Ring Formation: The final step involves the formation of the tetrazole ring through a cyclization reaction, often using azide reagents and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the tetrazole ring or fully hydrogenated derivatives.
Substitution: Various substituted derivatives of the trifluoromethoxyphenyl group.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or ion channels, depending on the specific application.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- N-(pyridin-3-ylmethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- N-(pyridin-3-ylmethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)26-12-5-3-11(4-6-12)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTUOCXHSOYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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